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Compound of Interest

Compound Name: NSC636819

Cat. No.: B1680235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

NSC636819 has emerged as a significant small molecule inhibitor targeting the KDM4

subfamily of histone demethylases, which play a crucial role in epigenetic regulation and are

implicated in various cancers, including prostate cancer. This guide provides a comprehensive

comparison of NSC636819's selectivity against other demethylases, supported by experimental

data and detailed protocols.

Selectivity Profile of NSC636819
NSC636819 is a competitive inhibitor of KDM4A and KDM4B, demonstrating a notable degree

of selectivity within the KDM4 subfamily.[1] The inhibitory activity of NSC636819 is significantly

focused on these two enzymes, with markedly reduced effects on other closely related

demethylases.

Table 1: Quantitative Selectivity Profile of NSC636819 Against KDM4 Demethylases
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Demethylase IC50 (µM) Ki (µM) Relative Activity

KDM4A 6.4 5.5 High

KDM4B 9.3 3.0 High

KDM4D
Much Weaker

Inhibition[1]
Not Reported Low

KDM4E
Much Weaker

Inhibition[1]
Not Reported Low

Data compiled from multiple sources.[2][3]

The available data robustly supports NSC636819 as a potent inhibitor of KDM4A and KDM4B.

While precise IC50 or Ki values for KDM4D and KDM4E are not consistently reported in

publicly available literature, studies confirm that NSC636819 exhibits a substantially weaker

inhibitory effect on these two members of the KDM4 subfamily. This selectivity is a critical

attribute for a chemical probe designed for targeted research and potential therapeutic

development.

Experimental Protocols
The determination of the selectivity profile of NSC636819 involves specific biochemical assays

designed to measure the enzymatic activity of demethylases in the presence of the inhibitor.

In Vitro Demethylase Activity Assay (FDH-Coupled
Assay)
A commonly employed method to assess the activity of 2-oxoglutarate (2-OG) dependent

demethylases like KDM4 is the formaldehyde dehydrogenase (FDH)-coupled assay.

Principle: The demethylation reaction by KDM enzymes produces formaldehyde as a

byproduct. The FDH enzyme then catalyzes the oxidation of this formaldehyde, which is

coupled to the reduction of NAD+ to NADH. The increase in NADH concentration can be

monitored spectrophotometrically by measuring the absorbance at 340 nm.

Protocol Outline:
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Reaction Mixture Preparation: A reaction mixture is prepared containing the purified

recombinant KDM enzyme (e.g., KDM4A, KDM4B, KDM4D, or KDM4E), a histone H3

peptide substrate (typically trimethylated at lysine 9, H3K9me3), and the necessary co-

factors including 2-oxoglutarate, ascorbate, and Fe(II).

Inhibitor Addition: Varying concentrations of NSC636819 are added to the reaction mixtures.

A control reaction without the inhibitor is also prepared.

Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate

and incubated at a controlled temperature (e.g., 37°C).

Coupling Reaction: The FDH enzyme and NAD+ are included in the reaction mixture to

couple the demethylation to NADH production.

Data Acquisition: The rate of NADH production is measured by monitoring the increase in

absorbance at 340 nm over time using a plate reader.

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration.

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%,

is then calculated by fitting the data to a dose-response curve.

Mass Spectrometry-Based Demethylation Assay
(MALDI-TOF MS)
For a direct and highly sensitive measurement of demethylation, Matrix-Assisted Laser

Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be utilized.

Principle: This method directly measures the mass change of the histone peptide substrate as

it is demethylated by the KDM enzyme. Each demethylation event results in a mass decrease

of 14 Da (CH2).

Protocol Outline:

Reaction Setup: Similar to the FDH-coupled assay, a reaction is set up with the KDM

enzyme, H3K9me3 peptide substrate, co-factors, and varying concentrations of NSC636819.
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Reaction Quenching: After a defined incubation period, the reaction is stopped, often by the

addition of an acid (e.g., trifluoroacetic acid).

Sample Preparation for MALDI-TOF MS: The reaction mixture is desalted and co-crystallized

with a suitable matrix on a MALDI target plate.

Data Acquisition: The mass spectrometer analyzes the mass of the peptides on the target

plate, allowing for the quantification of the substrate (e.g., H3K9me3) and the product (e.g.,

H3K9me2).

Data Analysis: The percentage of demethylation is calculated for each inhibitor

concentration, and this data is used to determine the IC50 value.

Visualizations
Experimental Workflow for Determining Demethylase
Selectivity
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Caption: Workflow for assessing the selectivity of NSC636819 against KDM demethylases.

Signaling Pathway: KDM4B and Androgen Receptor in
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KDM4B plays a crucial role in androgen receptor (AR) signaling, particularly in the context of

castration-resistant prostate cancer (CRPC). Under androgen-deprived conditions, KDM4B can

promote the alternative splicing of AR pre-mRNA to produce the constitutively active AR-V7

variant, which lacks the ligand-binding domain.
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Caption: Role of KDM4B in AR alternative splicing and its inhibition by NSC636819.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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